REACTION_CXSMILES
|
[NH:1]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:4](=O)[C:2]1=[O:3].[OH-:12].[Na+].[F:14][C:15]1[CH:20]=[CH:19][C:18]([C:21](=O)[CH3:22])=[CH:17][CH:16]=1.Cl>C(O)C>[F:14][C:15]1[CH:20]=[CH:19][C:18]([C:21]2[CH:22]=[C:4]([C:2]([OH:12])=[O:3])[C:6]3[C:11](=[CH:10][CH:9]=[CH:8][CH:7]=3)[N:1]=2)=[CH:17][CH:16]=1 |f:1.2|
|
Name
|
|
Quantity
|
75 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
35 mL
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)C(C)=O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
After a few minutes of stirring a solid
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
precipitated
|
Type
|
STIRRING
|
Details
|
was stirred
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 1.5 hr
|
Duration
|
1.5 h
|
Type
|
TEMPERATURE
|
Details
|
to cool slightly
|
Type
|
CUSTOM
|
Details
|
The precipitated solid was collected
|
Type
|
WASH
|
Details
|
washed with water and with ether
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
to give 50.6 g of crude product, mp 205-215
|
Type
|
CUSTOM
|
Details
|
Recrystallization from ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)C1=NC2=CC=CC=C2C(=C1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 38.8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |